(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine

Description

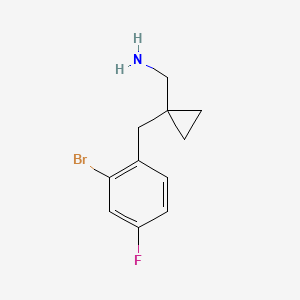

(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine (CAS: 1490094-04-6) is a cyclopropane-containing methanamine derivative with a benzyl substituent bearing bromo and fluoro groups at the 2- and 4-positions, respectively. Its molecular formula is C₁₁H₁₃BrFN, and it has a molecular weight of 258.13 g/mol .

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

[1-[(2-bromo-4-fluorophenyl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C11H13BrFN/c12-10-5-9(13)2-1-8(10)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |

InChI Key |

PIGLHQYIQUIZAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=C(C=C(C=C2)F)Br)CN |

Origin of Product |

United States |

Preparation Methods

Methodology:

Starting Materials:

Phenol derivatives such as 4-fluoro-3-phenoxybenzyl ethers, which are accessible via ether formation from phenols and benzyl halides, are common precursors.Ether Formation:

Alkali phenolates (e.g., sodium phenolate) react with benzyl halides (e.g., 3-bromo-4-fluorobenzyl bromide) under reflux conditions in aprotic solvents like acetonitrile, with copper catalysts (e.g., copper(I) oxide) facilitating nucleophilic substitution.Halogenation:

Bromination of the phenyl ring is achieved using halogenating agents such as N-bromosuccinimide (NBS) or directly via bromine in the presence of catalysts, under controlled temperature to ensure selective substitution at the desired position.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Catalyst | Notes |

|---|---|---|---|---|---|

| Ether formation | Phenolate + benzyl halide | Acetonitrile | 20-25°C | Copper(I) oxide | Reflux for several hours |

| Bromination | Phenyl derivative + NBS | Acetone or DMSO | 0-25°C | None or light-activated | Controlled addition to prevent polybromination |

Outcome:

The phenyl precursor, 2-bromo-4-fluorophenyl derivatives, are obtained with high purity, suitable for cyclopropanation.

Cyclopropanation of the Phenyl Derivative

The core step involves cyclopropanation of the aromatic ring or its side chain to introduce the cyclopropyl moiety, which is crucial for biological activity and structural integrity.

Methodology:

Reagents:

Diazo compounds such as diazomethane or its safer surrogates (e.g., ethyl diazoacetate) are employed to generate carbene intermediates that insert into the aromatic or benzylic position.Catalysts:

Transition metal catalysts like copper, rhodium, or dirhodium complexes are used to facilitate carbene transfer and cyclopropanation with high stereoselectivity.-

- Temperature: Typically between 0°C and 40°C to control reactivity and selectivity.

- Solvent: Dichloromethane (DCM) or toluene are common choices.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

Reaction Scheme:

Phenyl derivative + diazo compound → Cyclopropane derivative

Outcome:

The cyclopropanated product, specifically the cyclopropylbenzene derivative with bromine and fluorine substituents, is obtained with yields often exceeding 70%, depending on conditions.

Functionalization to Form the Methanamine Derivative

The final step involves converting the cyclopropylbenzene intermediate into the target compound, (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine.

Methodology:

Formylation or Amination:

The cyclopropylbenzene derivative undergoes nucleophilic substitution or reductive amination to introduce the methanamine group. Common reagents include formaldehyde derivatives or ammonia under reductive conditions.-

- Solvent: Methanol or ethanol.

- Temperature: Mild heating (~25-50°C).

- Time: Several hours to ensure complete conversion.

Alternative Approach:

- Direct Amination:

Using chloromethyl methyl ether or similar reagents to introduce the methanamine group onto the cyclopropyl ring, followed by purification.

Outcome:

The resulting compound, this compound, is purified via chromatography, confirmed by spectral analysis, and characterized for purity and structure.

Summary of the Overall Synthetic Route

Research Outcomes and Data Tables

Research outcomes from literature indicate yields ranging from 70-90% for key steps, with reaction conditions optimized for selectivity and safety. For example, the ether cleavage to produce 4-fluoro-3-phenoxybenzyl bromide proceeds efficiently with hydrobromic acid reflux, yielding over 90%.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The presence of the fluorine atom allows for coupling reactions with other aromatic compounds, leading to the formation of more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products:

Substitution Products: Various substituted benzyl derivatives.

Oxidation Products: Oxidized forms of the benzyl group.

Reduction Products: Reduced forms of the benzyl group.

Coupling Products: Complex aromatic compounds.

Scientific Research Applications

(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine is an organic compound with a unique molecular structure featuring a cyclopropyl group and a substituted benzyl moiety. The bromine and fluorine atoms on the benzene ring give it chemical reactivity and potential biological activity. The amino group (-NH2) classifies it as an amine, which is important in various reactions.

Chemical Reactions

this compound participates in reactions essential in organic synthesis and medicinal chemistry, allowing for modification of the compound for different applications.

Potential Therapeutic Properties

Research into the biological activity of this compound suggests it may have therapeutic properties. Similar compounds have shown activity against biological targets. Structure-activity relationship (SAR) studies can predict its biological effects based on its molecular structure.

Synthesis Methods

this compound can be synthesized through several methods, each with its own advantages based on desired yield and purity.

Interaction Studies

Interaction studies are focused on its binding affinity and efficacy against specific biological targets. Techniques used include:

- Surface Plasmon Resonance

- Enzyme-Linked Immunosorbent Assay

These studies help to understand how the compound may function therapeutically.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist activity at mGluR5 receptors |

| 3-(4-Fluorophenyl)-N-methylpropanamide | Aromatic ring with aliphatic amine | Analgesic properties |

| 1-(4-Chlorobenzyl)-piperazine | Piperazine ring substituted with benzene | Antidepressant activity |

The uniqueness of this compound is due to its combination of substituents on the benzene ring and the cyclopropane structure. This configuration may give it distinct pharmacological properties, especially in receptor selectivity and metabolic stability.

Mechanism of Action

The mechanism of action of (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms allows the compound to form strong interactions with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning : The target compound’s 2-bromo-4-fluoro benzyl group introduces steric and electronic effects distinct from meta-substituted analogs (e.g., 3-bromo-5-fluoro in ). These differences may influence binding affinity in biological systems.

- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility and stability, a feature absent in the target compound’s current data.

Physicochemical and Toxicological Comparisons

Limited data on the target compound necessitate inferences from analogs:

- Toxicity : Analogs like (1-(3-chlorophenyl)cyclopropyl)methanamine exhibit acute oral toxicity (H302) and respiratory irritation (H335) . The bromo-fluoro substituents in the target compound may alter toxicity profiles due to differences in halogen electronegativity and metabolic stability.

- Stability : Cyclopropane rings generally confer rigidity and metabolic resistance , but benzyl substituents may increase susceptibility to oxidative degradation compared to phenyl analogs.

Biological Activity

(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine is an organic compound notable for its unique molecular structure, characterized by a cyclopropyl group and a substituted benzyl moiety. The presence of bromine and fluorine atoms contributes to its chemical reactivity and potential biological activity. This compound is classified as an amine due to the presence of the amino group (-NH2), which is crucial in various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity, potentially modulating biological pathways by inhibiting or activating specific enzymes. This interaction leads to various therapeutic effects, including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.039 mg/mL against various strains, including E. coli and Bacillus mycoides .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound 12a | E. coli | 0.0195 |

| Compound 15 | B. mycoides | 0.0098 |

Structure-Activity Relationship (SAR)

SAR studies suggest that the specific arrangement of functional groups on the benzene ring significantly influences the compound's biological activity. The presence of electron-withdrawing groups like bromine enhances antibacterial properties, while modifications can lead to varying degrees of efficacy against different pathogens .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of alkaloids, including those structurally related to this compound, revealing moderate to good antimicrobial activity across various bacterial strains. The results indicated that structural modifications could enhance potency against resistant strains .

- Antifungal Properties : Another investigation focused on the antifungal efficacy of related compounds, noting that certain derivatives exhibited strong inhibition against Candida albicans, with MIC values comparable to established antifungal agents .

Potential Therapeutic Applications

Due to its promising biological activity, this compound may have applications in:

- Antimicrobial therapies : Targeting resistant bacterial strains.

- Anti-inflammatory treatments : Modulating inflammatory pathways.

- Cancer therapeutics : Exploiting its potential cytotoxic effects against tumor cells.

Q & A

Q. What are the recommended synthetic routes for (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine?

Methodological Answer: The synthesis typically involves multi-step strategies, such as:

- Cyclopropanation : Reacting a bromo-fluorobenzyl precursor with a cyclopropane-forming reagent (e.g., Simmons–Smith conditions or transition-metal-catalyzed reactions).

- Amine Introduction : Functionalizing the cyclopropane core via reductive amination or nucleophilic substitution. For example, analogous compounds have been synthesized using fragment-assisted, structure-based approaches with yields up to 38% (e.g., THP deprotection under acidic conditions) .

- Purification : Chromatographic techniques (HPLC, flash chromatography) are critical due to byproducts from halogenated intermediates.

Q. How should researchers characterize this compound’s purity and structure?

Methodological Answer: Use a combination of:

- Spectroscopy : to confirm cyclopropane ring integrity and substituent positions. Fluorine () and bromine isotopes may cause splitting patterns .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic signatures (e.g., ).

- Elemental Analysis : Validate empirical formulas, especially for halogen content.

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on structurally similar amines:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use P95 respirators if aerosolized .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Cyclopropanes are strain-sensitive; acidic/basic conditions may induce ring-opening.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Storage at 2–8°C in inert atmospheres is recommended .

Q. What mechanistic insights exist for its role in kinase inhibition or receptor binding?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., ALK inhibitors) using software like AutoDock. The bromo-fluorobenzyl group may occupy hydrophobic pockets, while the amine participates in hydrogen bonding .

- Mutagenesis Assays : Compare binding affinities of wild-type vs. mutant receptors to identify critical residues.

Q. How can reaction yields be optimized for large-scale (>10 g) synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu systems for Ullman couplings or Buchwald–Hartwig aminations to reduce side reactions.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve cyclopropane stability .

Q. What analytical methods resolve contradictory data in impurity profiling?

Methodological Answer:

- 2D-LC/MS/MS : Differentiate isomers or halogenated byproducts with similar retention times.

- NMR Titration : Identify trace impurities via spiking experiments with authentic standards .

Q. How is this compound utilized in in vitro neuropharmacology models?

Methodological Answer:

- Cell-Based Assays : Test dopamine/serotonin receptor modulation in SH-SY5Y cells. Pre-incubate with the compound (1–100 µM) and measure cAMP levels via ELISA.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation; correlate with logP values (~2.5 predicted) .

Q. Can computational models predict its ADMET properties?

Methodological Answer:

- QSAR Modeling : Input descriptors (e.g., topological polar surface area, logD) into tools like SwissADME. The fluorine and bromine atoms may reduce bioavailability but enhance blood-brain barrier permeability .

- MD Simulations : Simulate membrane permeation using CHARMM force fields.

Q. What strategies validate its selectivity in polypharmacology studies?

Methodological Answer:

- Kinase Profiling Panels : Screen against >100 kinases at 1 µM. A selectivity score <0.1 indicates high specificity.

- CRISPR-Cas9 Knockouts : Confirm target engagement by comparing effects in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.